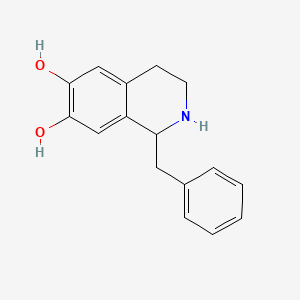
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are frequently described as alkaloids and can be found in various natural sources, including human body fluids and tissues .
Méthodes De Préparation
The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be achieved through several methods. One common synthetic route involves the Pictet-Spengler reaction, where phenylethylamine and aldehydes react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization, which provides a convenient approach to synthesize the compound . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. It has been shown to affect dopaminergic neurons in the central nervous system, potentially altering dopamine metabolism . The compound’s neuroprotective effects are thought to be mediated through its ability to reduce oxidative stress and inhibit apoptotic pathways .
Comparaison Avec Des Composés Similaires
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be compared with other similar compounds, such as:
Salsolinol: A neurotoxic and neuroprotective compound with similar structural features.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its potent neuroprotective actions.
Norlaudanosoline: Another tetrahydroisoquinoline derivative with significant biological activity.
The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct biological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
14919-82-5 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO2/c18-15-9-12-6-7-17-14(13(12)10-16(15)19)8-11-4-2-1-3-5-11/h1-5,9-10,14,17-19H,6-8H2 |
Clé InChI |
GGGSEBXTKMTNBW-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC=C3 |
SMILES canonique |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC=C3 |
Synonymes |
1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline 1-Bn-6,7-diOH-THIQ 6,7-DHBnTIQ 6,7DHBnTIQ |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













